

The Pharmacology of Binodenoson: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Binodenoson*

Cat. No.: *B1235547*

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Introduction

Binodenoson (also known as MRE-0470 or WRC-0470) is a potent and selective agonist of the adenosine A2A receptor.^[1] It was developed as a short-acting coronary vasodilator for use as a pharmacologic stress agent in conjunction with myocardial perfusion imaging (MPI) to diagnose coronary artery disease.^[1] Unlike non-selective adenosine receptor agonists such as adenosine and dipyridamole, which can cause undesirable side effects by activating A1, A2B, and A3 receptors, **Binodenoson**'s selectivity for the A2A receptor offers the potential for a similar degree of coronary vasodilation with an improved safety and tolerability profile.^[2] This technical guide provides an in-depth summary of the available pharmacokinetic and pharmacodynamic data on **Binodenoson**, details of key experimental protocols, and visualizations of its mechanism of action and clinical trial workflow.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for **Binodenoson** in humans, such as half-life, clearance rate, and volume of distribution, are not extensively reported in publicly available literature. However, its functional profile from clinical trials indicates that it is a short-acting agent.

Receptor Binding Affinity

Binodenoson demonstrates a high affinity and selectivity for the adenosine A2A receptor. The dissociation constant (KD) for **Binodenoson** at the A2A receptor has been reported to be 270 nM.[\[1\]](#)[\[3\]](#)

Parameter	Value	Receptor	Species	Reference
KD	270 nM	Adenosine A2A	Not Specified	[1] [3]

Table 1: Receptor Binding Affinity of **Binodenoson**

Metabolism and Excretion

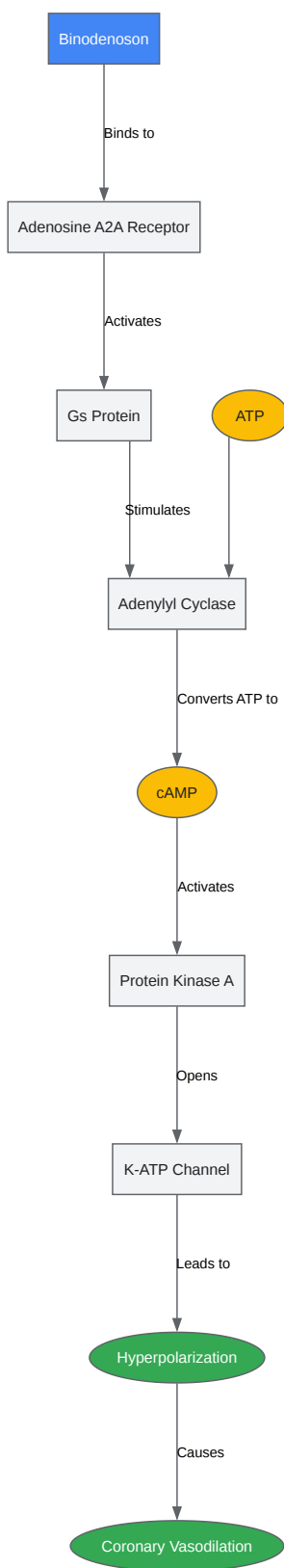
Specific details on the metabolic pathways and excretion routes of **Binodenoson** in humans have not been fully elucidated in the available literature. As a purine nucleoside analog, it is likely metabolized by enzymes involved in nucleoside metabolism.

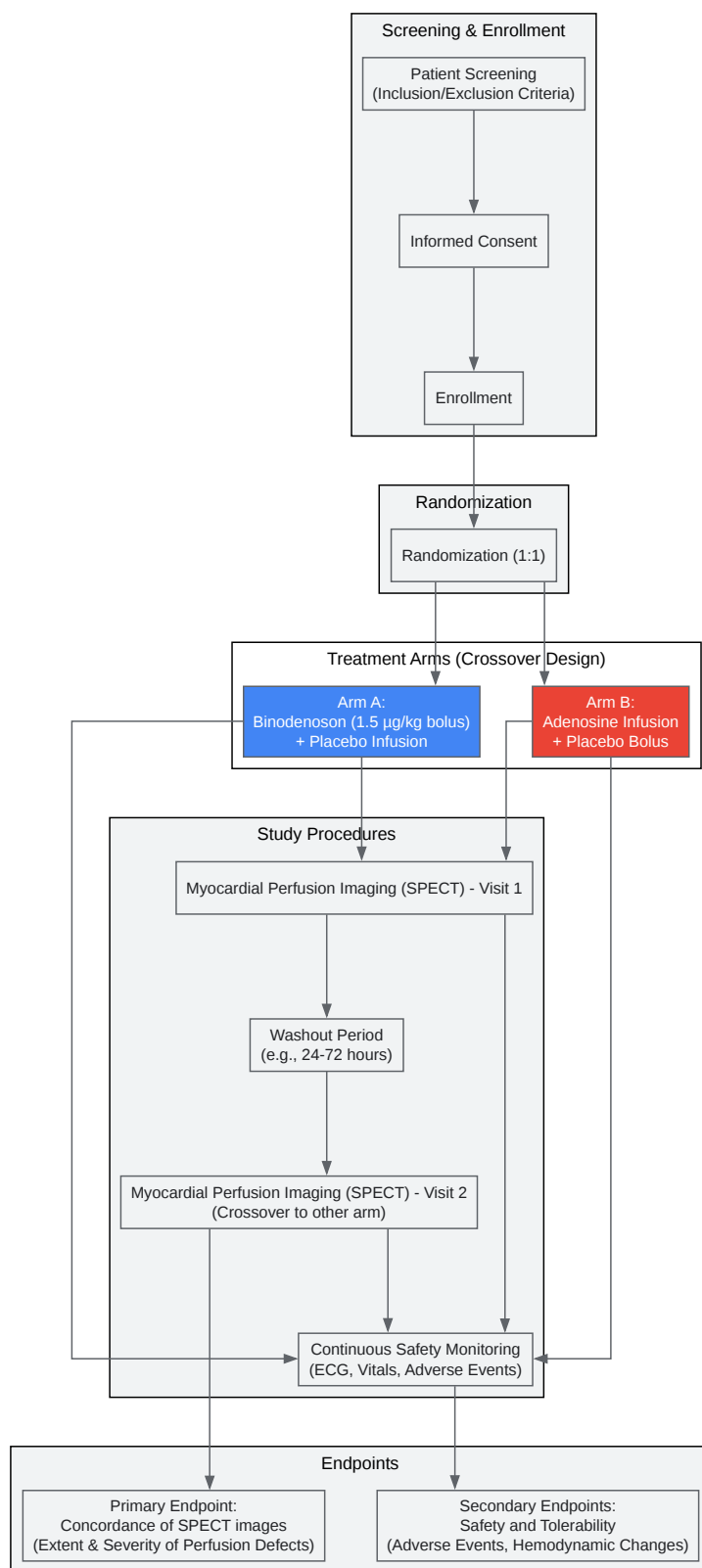
Pharmacodynamics

The pharmacodynamic effects of **Binodenoson** are primarily mediated through its agonist activity at the adenosine A2A receptor, leading to coronary vasodilation and subsequent changes in cardiovascular parameters.

Mechanism of Action

Binodenoson selectively binds to and activates the adenosine A2A receptors located on the vascular smooth muscle cells of coronary arteries. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A, which in turn leads to the opening of ATP-sensitive potassium (K-ATP) channels. The resulting hyperpolarization of the cell membrane causes relaxation of the vascular smooth muscle, leading to coronary vasodilation and increased coronary blood flow.





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